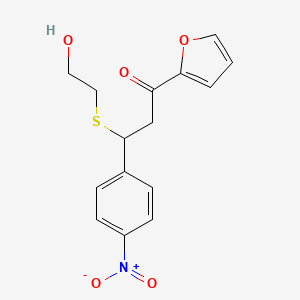

1-(Furan-2-yl)-3-(2-hydroxyethylsulfanyl)-3-(4-nitrophenyl)propan-1-one

Description

1-(Furan-2-yl)-3-(2-hydroxyethylsulfanyl)-3-(4-nitrophenyl)propan-1-one is a propanone derivative featuring three distinct substituents: a furan-2-yl group, a 4-nitrophenyl group, and a 2-hydroxyethylsulfanyl moiety. This compound belongs to a class of β-ketosulfides, which are structurally characterized by a ketone group adjacent to a sulfur-containing functional group.

Properties

IUPAC Name |

1-(furan-2-yl)-3-(2-hydroxyethylsulfanyl)-3-(4-nitrophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c17-7-9-22-15(10-13(18)14-2-1-8-21-14)11-3-5-12(6-4-11)16(19)20/h1-6,8,15,17H,7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMNVGMMQFXGPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)CC(C2=CC=C(C=C2)[N+](=O)[O-])SCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501328543 | |

| Record name | 1-(furan-2-yl)-3-(2-hydroxyethylsulfanyl)-3-(4-nitrophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677681 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

446269-73-4 | |

| Record name | 1-(furan-2-yl)-3-(2-hydroxyethylsulfanyl)-3-(4-nitrophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501328543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-3-(2-hydroxyethylsulfanyl)-3-(4-nitrophenyl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions using nitric acid and sulfuric acid.

Attachment of the Hydroxyethylthio Group: The hydroxyethylthio group can be attached through a nucleophilic substitution reaction involving a thiol and an epoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The -SCH₂CH₂OH group can undergo oxidation to form sulfoxide or sulfone derivatives. Oxidizing agents like hydrogen peroxide (H₂O₂) or m-CPBA (meta-chloroperbenzoic acid) are typically used under controlled conditions.

Table 2: Oxidation Reactions

| Oxidizing Agent | Product | Reaction Conditions |

|---|---|---|

| H₂O₂, EtOH | Sulfoxide (RS-O-CH₂CH₂OH) | Room temperature, acidic pH |

| m-CPBA | Sulfone (RSO₂-CH₂CH₂OH) | Dichloromethane, 0–5°C |

Electrophilic Aromatic Substitution

The 4-nitrophenyl group is a strong meta-directing substituent. Reactions such as nitration or bromination would preferentially occur at the meta position relative to the nitro group.

Table 3: Electrophilic Substitution

| Electrophile | Reaction Conditions | Product |

|---|---|---|

| Br₂, FeBr₃ | Nitrating mixture | Brominated meta-product |

| HNO₃, H₂SO₄ | Nitration | Nitro-substituted derivative |

Furan Ring Reactivity

Furan’s aromaticity enables electrophilic substitution , though it is less reactive than benzene. Potential reactions include:

-

Nitration : Requires harsh conditions (e.g., concentrated HNO₃/H₂SO₄).

-

Bromination : Can occur under controlled conditions (e.g., Br₂ in CH₃COOH) .

Table 4: Furan Ring Modifications

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | Nitro-substituted furan |

| Bromination | Br₂, CH₃COOH | Brominated furan |

Hydrolysis and Substitution

The sulfanyl group (S-CH₂CH₂OH) may undergo hydrolysis under acidic/basic conditions, potentially yielding a thiol. Additionally, the hydroxyethyl moiety could participate in elimination or esterification.

Table 5: Hydrolytic and Substitution Reactions

| Reaction Type | Conditions | Product |

|---|---|---|

| Acidic hydrolysis | HCl, H₂O, reflux | Thiol (HS-CH₂CH₂OH) |

| Esterification | RCOCl, pyridine | Ester derivative |

Spectral and Analytical Data

The compound’s structure can be confirmed via:

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that compounds with furan and nitrophenyl moieties exhibit antimicrobial properties. The presence of the 4-nitrophenyl group enhances the compound's ability to interact with bacterial cell walls, making it a candidate for antibiotic development. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for new antibiotics .

- Antioxidant Properties : The compound has demonstrated antioxidant activity, which is crucial in preventing oxidative stress-related diseases. Its structure allows it to scavenge free radicals effectively, making it a valuable candidate for formulations aimed at reducing oxidative damage in biological systems .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases. The mechanism involves inhibiting pro-inflammatory cytokines, although further research is needed to confirm these effects .

Organic Synthesis Applications

- Building Block for Complex Molecules : The unique functional groups present in 1-(Furan-2-yl)-3-(2-hydroxyethylsulfanyl)-3-(4-nitrophenyl)propan-1-one make it an attractive building block in organic synthesis. It can be used to create more complex structures through various chemical reactions such as nucleophilic substitutions and cross-coupling reactions .

- Photochemical Applications : Due to its furan moiety, this compound can be utilized in photochemical reactions where light-induced transformations are required. Its ability to undergo photochemical rearrangements opens avenues for applications in photopolymerization processes and light-sensitive materials .

Material Science Applications

- Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance the mechanical properties and thermal stability of the resulting materials. Its functional groups allow for cross-linking reactions that can improve the durability and performance of polymers used in coatings and composites .

- Nanotechnology : The compound's potential use in nanotechnology is being explored, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable nanoparticles could facilitate targeted delivery of therapeutic agents, enhancing their efficacy while minimizing side effects .

Case Studies

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-3-(2-hydroxyethylsulfanyl)-3-(4-nitrophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with DNA/RNA: Affecting gene expression and protein synthesis.

Modulating Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Furan vs. Thiophene/Aryl Groups

- Furan-2-yl : The furan ring contributes to π-conjugation and may enhance photochemical activity. For instance, 1-(Furan-2-yl)-3-(4-hydroxyphenyl)propan-1-one derivatives exhibit applications in visible-light photoredox reactions . In contrast, thiophene analogs (e.g., 3-(thiophen-2-yl)propan-1-one) show similar conjugation but differ in electronic properties due to sulfur’s polarizability .

- 4-Nitrophenyl vs. Other Aryl Groups : The 4-nitrophenyl group in the target compound imparts strong electron-withdrawing effects, which can stabilize transition states in nucleophilic reactions. This contrasts with electron-donating groups like 4-methoxyphenyl (e.g., 3-(4-methoxyphenyl)-1-phenylpropan-1-one), which increase electron density on the aromatic ring .

Sulfur-Containing Moieties

- 2-Hydroxyethylsulfanyl: This group enhances water solubility compared to non-polar substituents (e.g., phenylthio in ). It also introduces hydrogen-bonding capacity, which may influence crystallinity or biological interactions.

- Thiophene/Thioether Groups : Thiophene-containing analogs (e.g., 3-(thiophen-2-yl)propan-1-one) exhibit distinct redox behavior due to sulfur’s lone pairs, whereas thioethers like 4-chlorophenylthio (in ) may participate in radical reactions.

Biological Activity

1-(Furan-2-yl)-3-(2-hydroxyethylsulfanyl)-3-(4-nitrophenyl)propan-1-one is a compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Properties:

- Molecular Weight: 302.38 g/mol

- CAS Number: 2998990

- IUPAC Name: 1-(furan-2-yl)-3-(2-hydroxyethylsulfanyl)-3-(4-nitrophenyl)propan-1-one

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Antioxidant Activity: The presence of the furan ring and nitrophenyl group suggests potential antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

- Anti-inflammatory Effects: Compounds with similar structures have been reported to modulate inflammatory pathways, potentially making this compound useful in treating inflammatory diseases.

- Antimicrobial Properties: Preliminary studies suggest that the compound may possess antimicrobial activity against certain pathogens, warranting further investigation.

The biological activity of 1-(Furan-2-yl)-3-(2-hydroxyethylsulfanyl)-3-(4-nitrophenyl)propan-1-one is thought to involve the following mechanisms:

- Inhibition of Reactive Oxygen Species (ROS): The compound may scavenge ROS, thereby protecting cellular components from oxidative damage.

- Modulation of Signaling Pathways: It could influence various signaling pathways involved in inflammation and cell survival.

- Interaction with Biological Targets: The compound may bind to specific receptors or enzymes, altering their activity and leading to therapeutic effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Anti-inflammatory | Modulates inflammatory cytokines | |

| Antimicrobial | Effective against certain bacteria |

Table 2: Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 1-(Furan-2-yl)-3-(2-hydroxyethylsulfanyl)-... | C16H18O3S | Moderate | High |

| 3-(furan-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one | C13H9NO4 | High | Moderate |

| (E)-1-(benzofuran-2-yl)-3-[5-(3-nitrophenyl)... | C21H13NO5 | Low | High |

Case Studies

Several studies have explored the biological activity of compounds structurally similar to 1-(Furan-2-yl)-3-(2-hydroxyethylsulfanyl)-3-(4-nitrophenyl)propan-1-one:

- Study on Antioxidant Properties:

- Anti-inflammatory Mechanisms:

- Antimicrobial Efficacy:

Q & A

Q. What synthetic methodologies are commonly employed for 1-(Furan-2-yl)-3-(2-hydroxyethylsulfanyl)-3-(4-nitrophenyl)propan-1-one, and how can reaction yields be optimized?

The compound is synthesized via Claisen-Schmidt condensation, where a furan-substituted ketone reacts with a nitrobenzaldehyde derivative in the presence of a base catalyst (e.g., NaOH or KOH). Key parameters for optimization include:

- Solvent selection : Ethanol or methanol is preferred due to their ability to dissolve both aromatic aldehydes and ketones while stabilizing intermediates .

- Catalyst concentration : Excess base (e.g., 10–20 mol%) improves enolate formation but must be balanced to avoid side reactions like hydrolysis .

- Temperature control : Reactions are typically conducted under reflux (60–80°C) to accelerate kinetics while minimizing thermal degradation .

Yield improvements (>70%) are achieved by isolating intermediates (e.g., chalcones) and using anhydrous conditions to suppress competing pathways .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- NMR spectroscopy : and NMR confirm the presence of furan protons (δ 6.3–7.5 ppm), nitrophenyl groups (δ 8.1–8.3 ppm), and hydroxyethylsulfanyl environments (δ 2.8–3.5 ppm) .

- X-ray crystallography : Resolves stereochemical ambiguities, particularly the spatial arrangement of the nitro group relative to the propan-1-one backbone. Data collection at low temperatures (100 K) enhances resolution .

- FT-IR : Validates carbonyl stretches (1680–1720 cm) and nitro group vibrations (1520–1350 cm) .

Advanced Research Questions

Q. How do solvent polarity and catalyst choice influence the reaction mechanism and stereochemical outcomes?

- Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, favoring enolate formation and accelerating condensation. However, they may promote side reactions in nitro-containing systems .

- Protic solvents (e.g., ethanol) reduce side reactions but slow enolate generation, requiring longer reaction times .

- Catalyst effects : Thiourea-based organocatalysts enhance regioselectivity by hydrogen-bonding with the nitro group, directing the attack of the furan-derived enolate . Stereochemical outcomes (e.g., syn vs. anti addition) are probed using chiral HPLC and circular dichroism (CD) .

Q. What computational approaches are used to predict electronic properties and reactive sites?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (FMOs) to identify electron-rich regions (e.g., furan ring) and electron-deficient sites (e.g., nitro group). B3LYP/6-311+G(d,p) basis sets are standard for modeling charge transfer interactions .

- Molecular Dynamics (MD) : Simulates solvent interactions to predict solubility and aggregation behavior. For example, hydroxyethylsulfanyl groups exhibit strong hydrogen-bonding with water, influencing bioavailability .

Q. How can researchers resolve contradictions in spectroscopic data across studies?

- Case example : Discrepancies in NMR chemical shifts for the hydroxyethylsulfanyl moiety (δ 2.8–3.5 ppm) may arise from solvent polarity or pH variations. Standardization using deuterated DMSO or CDCl with internal TMS references reduces variability .

- Multi-technique validation : Cross-correlate NMR data with high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns. X-ray crystallography provides definitive proof of structure when spectral data conflicts .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.